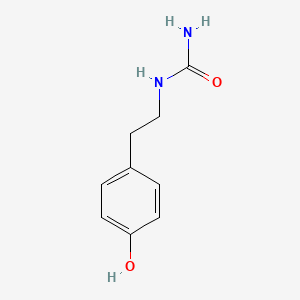

Urea, (p-hydroxyphenethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

25017-51-0 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethylurea |

InChI |

InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13) |

InChI Key |

OVWBGUZHWGBNJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (p-hydroxyphenethyl)-urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea or N-[2-(4-hydroxyphenyl)ethyl]urea, is an organic compound of interest in medicinal chemistry and drug development. Its structural similarity to tyramine, a biogenic amine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (p-hydroxyphenethyl)-urea, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including a proposed signaling pathway.

Chemical and Physical Properties

Table 1: Chemical Identification of (p-hydroxyphenethyl)-urea

| Identifier | Value |

| IUPAC Name | N-(2-(4-hydroxyphenyl)ethyl)urea |

| Synonyms | (p-hydroxyphenethyl)-urea, N-(4-hydroxyphenethyl)urea, Tyramine urea |

| CAS Number | 100193-32-0 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| SMILES | C1=CC(=CC=C1CCNC(=O)N)O |

| InChI | InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13) |

Table 2: Predicted Physical Properties of (p-hydroxyphenethyl)-urea

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Not available | Expected to have some solubility in water and polar organic solvents. |

| LogP (XlogP3) | 0.6 | Indicates moderate lipophilicity. |

| pKa | Not available | The phenolic hydroxyl group is weakly acidic, and the urea nitrogens are very weakly basic. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of (p-hydroxyphenethyl)-urea is not widely published. However, a general and effective method for the synthesis of N-substituted ureas from primary amines using potassium cyanate in an acidic aqueous solution has been reported and can be adapted for the synthesis from tyramine.

Synthesis of N-(2-(4-hydroxyphenyl)ethyl)urea

Principle: This synthesis is based on the reaction of a primary amine (tyramine) with isocyanic acid, which is generated in situ from the protonation of potassium cyanate in an acidic medium. The amine nucleophilically attacks the isocyanic acid to form the corresponding urea derivative.

Materials:

-

Tyramine (2-(4-hydroxyphenyl)ethylamine)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine in a 1 M aqueous solution of hydrochloric acid. The amount of HCl should be sufficient to protonate the amino group of tyramine, ensuring its solubility.

-

In a separate beaker, prepare a solution of potassium cyanate in deionized water. An equimolar amount or a slight excess of potassium cyanate relative to tyramine is recommended.

-

Slowly add the potassium cyanate solution to the stirred tyramine hydrochloride solution at room temperature.

-

Monitor the reaction progress. The reaction is typically complete within a few hours at room temperature. The formation of a precipitate may be observed as the product is formed.

-

After the reaction is complete, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

-

Collect the precipitated product by vacuum filtration and wash it with cold deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified product under vacuum to obtain N-(2-(4-hydroxyphenyl)ethyl)urea as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (urea C=O, N-H, and phenolic O-H).

-

Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (p-hydroxyphenethyl)-urea are limited, its structural relationship to tyramine and other N-substituted urea derivatives suggests potential pharmacological effects. A plausible target is the enzyme tyrosinase.

Potential as a Tyrosinase Inhibitor

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Many inhibitors of tyrosinase have been developed for cosmetic and therapeutic applications. Given that tyramine is a substrate for tyrosinase, it is conceivable that (p-hydroxyphenethyl)-urea could act as a competitive or non-competitive inhibitor of this enzyme. The urea moiety could potentially interact with the active site of tyrosinase, preventing the binding and conversion of tyrosine.

Proposed Signaling Pathway: Inhibition of Melanogenesis

The following diagram illustrates the proposed mechanism by which (p-hydroxyphenethyl)-urea may inhibit melanin synthesis by targeting tyrosinase.

Caption: Proposed inhibition of the melanogenesis pathway by (p-hydroxyphenethyl)-urea.

Experimental Workflow for Biological Activity Assessment

To validate the hypothesized biological activity, a series of in vitro and cell-based assays would be required.

Caption: Workflow for assessing the biological activity of (p-hydroxyphenethyl)-urea.

Conclusion

(p-hydroxyphenethyl)-urea is a molecule with potential for further investigation in the field of drug discovery, particularly as a modulator of tyrosinase activity. While experimental data on its physicochemical properties are currently scarce, this guide provides a foundation for its synthesis and characterization. The proposed experimental workflows offer a clear path for future research to elucidate its biological effects and potential therapeutic applications. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological profile of this compound.

Preliminary Biological Activity Screening of (p-Hydroxyphenethyl)urea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of (p-hydroxyphenethyl)urea compounds. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of this class of molecules, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The (p-hydroxyphenethyl)urea scaffold, characterized by a urea linkage to a p-hydroxyphenethyl group, offers a unique combination of hydrogen bonding capabilities and a phenolic moiety, making it an interesting candidate for drug discovery. This guide focuses on the initial screening of these compounds to identify and characterize their biological effects.

While comprehensive biological data for the specific (p-hydroxyphenethyl)urea scaffold is still emerging in publicly accessible literature, this guide draws upon established methodologies and data from structurally related compounds to provide a robust framework for screening.

Potential Biological Activities and Data

The preliminary screening of (p-hydroxyphenethyl)urea compounds can be directed towards several key areas of therapeutic interest. Below are tables summarizing illustrative quantitative data from closely related urea derivatives to provide a reference for expected potency.

Anticancer Activity

Urea derivatives are well-known for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or disruption of tubulin polymerization.

Table 1: Illustrative Anticancer Activity of Aryl Urea Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | A549 (Lung) | 2.39 ± 0.10 | Sorafenib | 2.12 ± 0.18 |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | HCT-116 (Colon) | 3.90 ± 0.33 | Sorafenib | 2.25 ± 0.71 |

| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - 5.14 | Doxorubicin | 1.93 |

Note: The data presented is for structurally related aryl urea compounds and serves as a benchmark for screening (p-hydroxyphenethyl)urea derivatives.

Antimicrobial Activity

The urea functionality can contribute to antimicrobial effects by interfering with essential bacterial enzymes or cell wall synthesis.

Table 2: Illustrative Antimicrobial Activity of Urea Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Aminoribosyl Uridine Ureas | S. aureus (MRSA) | 8 - 32 | Vancomycin | 1 |

| Aminoribosyl Uridine Ureas | E. faecium | 8 - 32 | Vancomycin | 1 |

| N-substituted β-amino acid derivatives | S. aureus (MRSA) | 4 - 16 | Ciprofloxacin | Not specified |

Note: This data is from related urea-containing compounds and provides a general indication of potential antimicrobial efficacy.[1]

Enzyme Inhibition

The ability of the urea moiety to form hydrogen bonds makes these compounds promising candidates for enzyme inhibitors, targeting enzymes such as tyrosinase or urease.

Table 3: Illustrative Enzyme Inhibition by Phenolic and Urea Compounds

| Compound Class/Name | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Urolithin derivative (1h) | Mushroom Tyrosinase | 4.14 ± 0.10 | Kojic Acid | 48.62 ± 3.38 |

| Urolithin derivative (2a) | Mushroom Tyrosinase | 15.69 ± 0.40 | Kojic Acid | 48.62 ± 3.38 |

Note: Data is for phenolic compounds with structural similarities to the target class, highlighting the potential for enzyme inhibition.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable screening results. The following sections outline key experimental methodologies.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (p-hydroxyphenethyl)urea compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Protocol:

-

Reagent Preparation: Prepare a solution of Jack Bean Urease, a urea substrate solution, and phenol-hypochlorite reagents for ammonia detection.

-

Assay Procedure: In a 96-well plate, add the urease enzyme solution to wells containing various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

-

Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves adding a phenol reagent followed by an alkali reagent, leading to the formation of a colored indophenol product.

-

Absorbance Measurement: Measure the absorbance of the colored product at approximately 625 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental Workflow for Biological Screening

Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.

Potential Anti-inflammatory Signaling Pathway

Based on studies of the related compound 1,3-bis(p-hydroxyphenyl)urea, a potential mechanism of action for anti-inflammatory (p-hydroxyphenethyl)urea derivatives could involve the modulation of key inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism involving inhibition of COX-2 and cytokines.

Conclusion

The (p-hydroxyphenethyl)urea scaffold presents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for conducting preliminary biological activity screening, from detailed experimental protocols for key assays to the visualization of potential mechanisms of action. By systematically evaluating the anticancer, antimicrobial, and enzyme-inhibitory potential of these compounds, researchers can effectively identify lead candidates for further development. The provided methodologies and illustrative data serve as a valuable resource for initiating and guiding research in this area.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Tyramine-Based Ureas

For Immediate Release

[City, State] – October 25, 2025 – In the relentless pursuit of novel therapeutic agents, a promising class of compounds, tyramine-based ureas, has emerged as a focal point for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and potential applications of these versatile molecules, with a particular focus on their role as enzyme inhibitors.

Core Concepts: The Synergy of Tyramine and Urea

Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, is known for its sympathomimetic properties. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby modulating their activity. The strategic combination of these two moieties has given rise to a new generation of molecules with significant therapeutic potential.

Synthesis and Characterization: A Methodical Approach

The synthesis of tyramine-based ureas is a well-defined process, typically involving the reaction of tyramine with a suitable isocyanate or isothiocyanate. This reaction is generally straightforward and can be adapted to produce a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of N-Aryl-N'-(4-hydroxyphenethyl)urea:

-

Reactant Preparation: Tyramine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: An equimolar amount of the desired aryl isocyanate, dissolved in the same solvent, is added dropwise to the tyramine solution at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-N'-(4-hydroxyphenethyl)urea derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

A Case Study: Tyramine-Based Ureas as α-Glucosidase Inhibitors

Recent research has highlighted the potential of tyramine-based ureas and their thio-analogs as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of a series of synthesized tyramine-based ureas and thioureas.

| Compound ID | R-Group on Urea/Thiourea | IC50 (µM) vs. Saccharomyces cerevisiae α-glucosidase |

| 1 (Urea) | Phenyl | > 500 |

| 2 (Thiourea) | Phenyl | 23.5 ± 0.9 |

| 3 (Urea) | 4-Chlorophenyl | 302.0 ± 7.3 |

| 4 (Thiourea) | 4-Chlorophenyl | 49.7 ± 0.4 |

| 5 (Urea) | 4-Nitrophenyl | > 500 |

| 6 (Thiourea) | 4-Nitrophenyl | 318.8 ± 3.7 |

| Acarbose | (Standard) | 840.0 ± 1.73 |

Data presented is a representative summary from published literature.

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR insights can be drawn:

-

The thiourea moiety generally confers significantly higher α-glucosidase inhibitory activity compared to the corresponding urea analog.

-

Substitution on the aromatic ring of the urea/thiourea has a pronounced effect on activity. For instance, the unsubstituted phenylthiourea (Compound 2) is the most potent inhibitor in this series.

-

The presence of an electron-withdrawing group, such as a chloro or nitro group, at the para position of the phenyl ring tends to influence the inhibitory potential.

Experimental Protocols for Biological Evaluation

In Vitro α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (tyramine-based urea derivative) for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The rate of the reaction is proportional to the enzyme activity.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay):

-

Cell Culture: A suitable cell line (e.g., 3T3 mouse fibroblast cells) is cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of the tyramine-based urea derivatives for a specified duration (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the α-glucosidase inhibition pathway and the experimental workflow for the synthesis and evaluation of tyramine-based ureas.

Caption: Mechanism of α-glucosidase inhibition by tyramine-based ureas.

Caption: Workflow for synthesis and biological evaluation.

Future Directions and Conclusion

The discovery and characterization of novel tyramine-based ureas represent a significant advancement in the field of medicinal chemistry. The promising results in the inhibition of α-glucosidase suggest that these compounds could be valuable leads in the development of new anti-diabetic agents. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold against a broader range of biological targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery of next-generation therapeutics.

spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-hydroxyphenethyl)urea is a derivative of urea containing a p-hydroxyphenethyl moiety. Urea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1] A thorough understanding of the structural and physicochemical properties of (p-hydroxyphenethyl)urea is essential for its potential applications. This guide provides an in-depth overview of the expected spectroscopic characteristics of (p-hydroxyphenethyl)urea, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (p-hydroxyphenethyl)urea, the following data tables are based on established chemical shift and absorption frequency ranges for its constituent functional groups: the p-hydroxyphenethyl group and the urea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The signals from the p-hydroxyphenethyl group and the urea protons should be distinguishable.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -OH) | ~ 6.7 | Doublet | 2H |

| Ar-H (ortho to -CH₂) | ~ 7.0 | Doublet | 2H |

| Ar-CH₂ -CH₂-NH- | ~ 2.7 | Triplet | 2H |

| Ar-CH₂-CH₂ -NH- | ~ 3.3 | Quartet | 2H |

| Ar-OH | 4.5 - 8.0 | Broad Singlet | 1H |

| -NH -C(O)NH₂ | 5.0 - 6.0 | Broad Singlet/Triplet | 1H |

| -C(O)NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Note: The chemical shifts of OH and NH protons can be variable and are dependent on solvent, concentration, and temperature.[2][3] Their signals are often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Urea) | 158 - 164[4] |

| Ar-C -OH | 154 - 156 |

| Ar-C -CH₂ | 130 - 132 |

| Ar-C H (ortho to -CH₂) | 129 - 131 |

| Ar-C H (ortho to -OH) | 115 - 117 |

| Ar-CH₂-C H₂-NH- | 41 - 43 |

| Ar-C H₂-CH₂-NH- | 35 - 37 |

Note: The chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Urea) | 3200 - 3600[6] | Stretching (often two bands for -NH₂) |

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Urea) | 1630 - 1690[7] | Stretching ("Urea I" band) |

| N-H (Urea) | 1580 - 1650[6] | Bending ("Urea II" band) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N (Urea) | 1400 - 1470 | Stretching |

| C-O (Phenol) | 1200 - 1260 | Stretching |

| C-H (Aromatic) | 690 - 900 | Out-of-plane bending |

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer clues about its structure.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 181.0972 | Protonated molecular ion |

| [M+Na]⁺ | 203.0791 | Sodium adduct |

| [M-H]⁻ | 179.0826 | Deprotonated molecular ion |

Predicted Fragmentation: The molecular ion of (p-hydroxyphenethyl)urea is expected to undergo fragmentation. Key fragmentation pathways could involve the cleavage of the ethyl-amine bond, leading to characteristic fragment ions. The uncharged radical fragments will not be detected by the mass spectrometer.[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like (p-hydroxyphenethyl)urea.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the (p-hydroxyphenethyl)urea sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH).

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

-

-

Instrument Parameters:

-

The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[10] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[11]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the TMS signal.

-

For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[12]

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid (p-hydroxyphenethyl)urea sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[14] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

The characteristic absorption bands are identified and assigned to the corresponding functional groups.

-

Mass Spectrometry (MS) - Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like (p-hydroxyphenethyl)urea, which allows for the detection of the molecular ion with minimal fragmentation.[15]

-

Sample Preparation:

-

Prepare a dilute solution of the (p-hydroxyphenethyl)urea sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The solvent may contain a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

-

-

Instrument Parameters:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis can be performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

Key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and strong signal.[16]

-

-

Data Acquisition and Processing:

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

The m/z values of the detected ions are used to determine the molecular weight of the compound.

-

High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information by analyzing the fragment ions.[17]

-

Visualization of Analytical Processes

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (p-hydroxyphenethyl)urea.

References

- 1. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 16. arts-sciences.und.edu [arts-sciences.und.edu]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of (p-hydroxyphenethyl)urea and its Analogs Against Cancer Cell Lines: A Technical Overview

This technical guide provides a comprehensive analysis of the in vitro anticancer activities of (p-hydroxyphenethyl)urea and related phenolic acid phenethyl ureas (PAPUs). The document is intended for researchers, scientists, and professionals in the field of drug development. It details the cytotoxic effects of these compounds on various cancer cell lines, outlines the experimental methodologies employed in these studies, and visualizes the associated molecular pathways. While direct studies on (p-hydroxyphenethyl)urea are limited, this guide draws upon available data for closely related and representative compounds within the PAPU class to provide a thorough understanding of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phenolic acid phenethyl ureas (PAPUs) have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for comparing the potency of different compounds and their selectivity against different cancer cell types.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | B16/F10 (Melanoma) | ~25 | [1] |

| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | M-3 (Melanoma) | Not specified, but showed dose-dependent reduction in viability | [1] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [2] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 | [2] |

| Compound 16 (a thiazoleurea derivative) | HT-29 (Colon Cancer) | 20 | [3] |

| Lomustine | U87 (Glioblastoma) | 55 | [3] |

| Lomustine | Temozolomide-resistant U87 | 86 | [3] |

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro cytotoxicity of (p-hydroxyphenethyl)urea analogs.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to melanoma (B16/F10, M-3), breast cancer (MCF-7), colon cancer (HT-29), and glioblastoma (U87). Normal cell lines, such as human primary lung fibroblasts (hPLF) and human gingival fibroblasts (hGF), are often used as controls to assess selective cytotoxicity.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Treated cells are fixed and permeabilized.

-

The cells are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

The incorporated label is detected by fluorescence microscopy or flow cytometry.

-

Signaling Pathways and Molecular Mechanisms

The anticancer activity of phenolic ureas often involves the induction of apoptosis through caspase-dependent pathways.

Caspase-Dependent Apoptosis

Studies on compounds like (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) have shown that they induce apoptosis in melanoma cells.[1] This process is often mediated by a cascade of caspases, which are a family of cysteine proteases that play essential roles in programmed cell death. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave various cellular substrates, ultimately leading to cell death. The involvement of this pathway can be confirmed by using pan-caspase inhibitors, such as z-VAD-fmk, which have been shown to significantly inhibit the cytotoxic effects of PAPU1.[1]

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for apoptosis induction by phenolic ureas.

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.

Caption: Proposed caspase-dependent apoptotic signaling pathway induced by phenolic ureas.

References

An In-depth Technical Guide on the Physicochemical Parameters of Urea, (p-hydroxyphenethyl)-

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the available physicochemical parameters for the compound Urea, (p-hydroxyphenethyl)-, also known as (p-hydroxyphenethyl)urea or 2-(4-hydroxyphenyl)ethylurea. Due to a lack of experimentally determined data for this specific molecule, this paper presents predicted values alongside experimental data for the closely related structural analog, tyramine. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.

Core Physicochemical Parameters

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The following tables summarize the key known and predicted parameters for (p-hydroxyphenethyl)urea and its analog, tyramine.

Table 1: Physicochemical Data for Urea, (p-hydroxyphenethyl)-

| Parameter | Value | Data Type | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | - | PubChem |

| Molecular Weight | 180.20 g/mol | - | PubChem |

| XlogP | 0.6 | Predicted | PubChem |

| Melting Point | No Data Available | - | - |

| Boiling Point | No Data Available | - | - |

| Aqueous Solubility | No Data Available | - | - |

| pKa | No Data Available | - | - |

Table 2: Experimental Physicochemical Data for Tyramine (Structural Analog)

| Parameter | Value | Data Type | Source |

| Molecular Formula | C₈H₁₁NO | - | PubChem[1] |

| Molecular Weight | 137.18 g/mol | - | PubChem[1] |

| Melting Point | 164.5 °C | Experimental | Wikipedia[2] |

| Aqueous Solubility | 10.4 g/L at 15 °C | Experimental | PubChem[1] |

| pKa (amine) | Strong base | - | FooDB[3] |

| logP | 1.1 | Experimental | PubChem[1] |

Chemical Structure

The chemical structure of Urea, (p-hydroxyphenethyl)- is fundamental to its physicochemical properties and potential biological activity.

Caption: Chemical structure of Urea, (p-hydroxyphenethyl)-.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical parameters. The following sections outline standard experimental protocols for key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.

Principle: A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

-

Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown compound, a rapid heating rate can be used to get an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Caption: Workflow for shake-flask solubility measurement.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acid and base solutions

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized titrant (acid or base) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Potential Biological Interactions

Urea derivatives are known to participate in hydrogen bonding, a key interaction in many biological systems. The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.

Caption: Potential hydrogen bonding of urea derivatives.

This guide serves as a foundational resource for professionals working with Urea, (p-hydroxyphenethyl)-. The provided data, though limited, and the detailed experimental protocols will aid in the design and execution of further studies to fully characterize this compound.

References

Molecular Target Identification for N-(p-hydroxyphenethyl)urea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea, (p-hydroxyphenethyl)-, also known as N-(p-hydroxyphenethyl)urea, is a small molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its molecular targets, drawing upon evidence from structurally similar compounds and the broader class of urea derivatives. While direct quantitative binding data for N-(p-hydroxyphenethyl)urea remains to be fully elucidated, compelling evidence points towards its role as a modulator of key inflammatory pathways. This document summarizes the available data, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts.

Introduction

Urea derivatives constitute a versatile class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(p-hydroxyphenethyl)urea, belonging to this class, has garnered interest for its potential therapeutic value. The identification of its specific molecular targets is a critical step in understanding its mechanism of action and advancing its development as a therapeutic agent. This guide focuses on the probable molecular targets based on the activities of closely related analogs and provides the necessary technical information for its comprehensive investigation.

Potential Molecular Targets and Mechanism of Action

Direct molecular target identification for N-(p-hydroxyphenethyl)urea is an ongoing area of research. However, significant insights can be drawn from the well-documented activities of the structurally analogous compound, 1,3-bis(p-hydroxyphenyl)urea.

Inhibition of Pro-inflammatory Mediators

Studies on 1,3-bis(p-hydroxyphenyl)urea have demonstrated its ability to suppress the inflammatory response in animal models. This effect is achieved by reducing the expression of several key pro-inflammatory proteins:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[1]

-

Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[1]

-

Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is predominantly pro-inflammatory in chronic inflammatory diseases.[1]

The downregulation of these molecules suggests that N-(p-hydroxyphenethyl)urea likely targets upstream signaling pathways that control their expression, such as the NF-κB signaling cascade.

Potential Tyrosinase Inhibition

A significant body of research has focused on urea and thiourea derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] While no specific inhibitory data for N-(p-hydroxyphenethyl)urea has been reported, its structural features, particularly the phenolic hydroxyl group, are common among known tyrosinase inhibitors. Therefore, tyrosinase represents a plausible, albeit currently unconfirmed, molecular target.

Quantitative Data Summary

As of the latest literature review, no specific quantitative binding or inhibitory data (e.g., IC50, Ki) for the direct interaction of N-(p-hydroxyphenethyl)urea with its putative molecular targets has been published. The anti-inflammatory effects of its analog, 1,3-bis(p-hydroxyphenyl)urea, have been demonstrated through the reduction in protein expression levels in a dose-dependent manner in preclinical models.[1] Further research is required to quantify the direct inhibitory potency of N-(p-hydroxyphenethyl)urea against enzymes like COX-2 and its binding affinity to inflammatory pathway receptors.

Table 1: Summary of Biological Activity for the Analog 1,3-bis(p-hydroxyphenyl)urea

| Target Protein | Biological Effect | Model System | Reference |

| COX-2 | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |

| TNF-α | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |

| IL-1β | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |

| IL-6 | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |

Experimental Protocols

To facilitate the investigation of N-(p-hydroxyphenethyl)urea's molecular targets, this section provides detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of N-(p-hydroxyphenethyl)urea against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., celecoxib for COX-2, indomethacin for both)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme in a 96-well plate.

-

Add various concentrations of N-(p-hydroxyphenethyl)urea or the positive control to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a suitable stopping reagent (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Cytokine Expression

This protocol outlines the general steps for measuring the effect of N-(p-hydroxyphenethyl)urea on the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in a cellular model of inflammation.

4.2.1. Cell Culture and Treatment

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in appropriate culture medium.

-

Seed the cells in 24- or 48-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-(p-hydroxyphenethyl)urea for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine expression and secretion.

4.2.2. Cytokine Quantification by ELISA

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available sandwich ELISA kits for each cytokine.[4][5][6]

-

Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

4.2.3. Analysis of Protein Expression by Western Blot

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7][8]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for COX-2, TNF-α, IL-1β, IL-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Tyrosinase Inhibition Assay

This protocol is for assessing the potential inhibitory effect of N-(p-hydroxyphenethyl)urea on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., kojic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of N-(p-hydroxyphenethyl)urea or the positive control. Include a vehicle control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a spectrophotometer.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Determine the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inflammatory signaling pathway potentially targeted by N-(p-hydroxyphenethyl)urea.

Caption: Melanin synthesis pathway and the potential inhibitory role of N-(p-hydroxyphenethyl)urea.

Caption: General experimental workflow for target validation of N-(p-hydroxyphenethyl)urea.

Conclusion

N-(p-hydroxyphenethyl)urea is a compound of interest with strong potential as an anti-inflammatory agent. While direct molecular target identification and quantitative bioactivity data are still forthcoming, evidence from the closely related analog, 1,3-bis(p-hydroxyphenyl)urea, strongly suggests that its mechanism of action involves the downregulation of key pro-inflammatory mediators, including COX-2, TNF-α, IL-1β, and IL-6. Furthermore, its chemical structure warrants investigation into its potential as a tyrosinase inhibitor. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further elucidate the molecular targets and therapeutic potential of N-(p-hydroxyphenethyl)urea. Future studies should focus on obtaining direct binding and inhibition data to confirm these putative targets and to fully characterize the compound's pharmacological profile.

References

- 1. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]

- 2. Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. bowdish.ca [bowdish.ca]

- 6. biomatik.com [biomatik.com]

- 7. clinisciences.com [clinisciences.com]

- 8. origene.com [origene.com]

Initial Studies on the Antimicrobial Properties of (p-hydroxyphenethyl)urea Derivatives: A Technical Overview

Disclaimer: As of October 2025, a comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the antimicrobial properties of (p-hydroxyphenethyl)urea. This technical guide, therefore, summarizes the initial findings on the antimicrobial activities of the broader class of urea derivatives, providing insights into their potential as a scaffold for novel antimicrobial agents. The data and protocols presented herein are drawn from studies on various substituted urea compounds.

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the antimicrobial potential within this chemical class.

Quantitative Antimicrobial Activity of Urea Derivatives

The antimicrobial efficacy of various urea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The quantitative data, including Minimum Inhibitory Concentration (MIC) and percentage of growth inhibition, are summarized in the tables below. These findings highlight the promising activity of certain structural motifs within the urea class.

Table 1: Antibacterial Activity of Novel Urea Derivatives

| Compound ID | Target Organism | MIC (µM) | Growth Inhibition (%) | Reference |

| 3l | Acinetobacter baumannii | - | 94.5 | [1] |

| 7b | Klebsiella pneumoniae (carbapenemase-producing) | 100 | - | [2] |

| 11b | Klebsiella pneumoniae (carbapenemase-producing) | 50 | - | [2] |

| 67d | Klebsiella pneumoniae (carbapenemase-producing) | 72 | - | [2] |

| 7b | Multidrug-resistant Escherichia coli | 100 | - | [2] |

| 11b | Multidrug-resistant Escherichia coli | 50 | - | [2] |

| 67d | Multidrug-resistant Escherichia coli | 36 | - | [2] |

Table 2: Antifungal Activity of Novel Urea Derivatives

| Compound ID | Target Organism | Growth Inhibition (%) at 32 µg/mL | Reference |

| 3a | Cryptococcus neoformans | Moderate | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antimicrobial properties of urea derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Synthesis of Urea Derivatives

A general and efficient one-step method for the synthesis of urea derivatives involves the reaction of amines with commercially available isocyanates.[1]

Proposed Mechanism of Action

While the exact antimicrobial mechanism for many urea derivatives is still under investigation, molecular docking studies have provided valuable insights into their potential targets.

One study on new urea derivatives with activity against Acinetobacter baumannii suggested that these compounds may act by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[1]

Conclusion and Future Directions

The initial studies on various urea derivatives demonstrate their potential as a versatile scaffold for the development of novel antimicrobial agents.[1][2] The observed activity against multidrug-resistant bacteria is particularly promising.[2] Future research should focus on synthesizing and evaluating a broader range of derivatives, including (p-hydroxyphenethyl)urea, to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action will be crucial for optimizing the therapeutic potential of this chemical class. Further investigations into their cytotoxicity and in vivo efficacy are also warranted to advance these promising compounds towards clinical development.

References

Methodological & Application

Synthesis of (p-hydroxyphenethyl)urea: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (p-hydroxyphenethyl)urea, a urea derivative of the biogenic amine tyramine. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This protocol outlines a straightforward and efficient method for the preparation of (p-hydroxyphenethyl)urea via the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous solution. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.

Introduction

Urea derivatives represent a critical class of compounds in the pharmaceutical industry, with applications ranging from anticancer to antiviral agents. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling strong interactions with biological targets. The title compound, (p-hydroxyphenethyl)urea, incorporates the pharmacologically relevant p-hydroxyphenethyl scaffold found in tyramine, a trace amine involved in neurotransmission. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. This protocol details a robust and accessible synthetic method suitable for laboratory-scale preparation.

Synthesis of (p-hydroxyphenethyl)urea

The synthesis of (p-hydroxyphenethyl)urea is achieved through the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous environment. The acidic conditions protonate the isocyanate to form isocyanic acid, which then reacts with the primary amine of tyramine to yield the desired urea derivative.

Reaction Scheme

Experimental Protocol

Materials:

-

Tyramine hydrochloride (p-hydroxyphenethylamine hydrochloride)

-

Potassium isocyanate (KOCN)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (beakers, flasks, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tyramine hydrochloride (1.0 eq.) in deionized water (approximately 10 mL per gram of tyramine hydrochloride).

-

Acidification: To the stirred solution, add a few drops of concentrated hydrochloric acid to ensure an acidic pH (pH ~2-3).

-

Addition of Potassium Isocyanate: In a separate beaker, prepare a solution of potassium isocyanate (1.2 eq.) in deionized water. Add this solution dropwise to the stirred tyramine hydrochloride solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

-

Purification:

-

Transfer the crude solid to a beaker.

-

Recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture. Add activated charcoal to the hot solution to decolorize if necessary, and hot filter.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | N/A |

| Molecular Weight | 180.21 g/mol | N/A |

| Appearance | White to off-white solid | Typical for urea derivatives |

| Melting Point | Not specifically reported; varies for aryl ureas | [1] |

| Yield | Typically high for cyanate method | [1] |

Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.58 (t, 2H, -CH₂-Ar)

-

δ 3.20 (q, 2H, -CH₂-NH)

-

δ 5.38 (s, 2H, -NH₂)

-

δ 5.95 (t, 1H, -NH-)

-

δ 6.65 (d, 2H, Ar-H)

-

δ 6.98 (d, 2H, Ar-H)

-

δ 9.05 (s, 1H, Ar-OH)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 35.5 (-CH₂-Ar)

-

δ 42.8 (-CH₂-NH)

-

δ 115.1 (Ar-C)

-

δ 129.5 (Ar-C)

-

δ 130.2 (Ar-C)

-

δ 155.8 (Ar-C-OH)

-

δ 159.2 (C=O)

-

-

FTIR (KBr, cm⁻¹):

-

~3400-3200 (N-H and O-H stretching)

-

~1650 (C=O stretching, Amide I)

-

~1600, 1515 (Aromatic C=C stretching)

-

~1570 (N-H bending, Amide II)

-

Synthesis Workflow

Caption: Synthetic workflow for (p-hydroxyphenethyl)urea.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Potassium isocyanate is toxic if swallowed.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of (p-hydroxyphenethyl)urea, a valuable compound for drug discovery and medicinal chemistry research. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible for most chemistry laboratories. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

Application Notes and Protocols for (p-hydroxyphenethyl)urea and its Analogs as Potential Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents for cosmetic and therapeutic applications. While direct research on (p-hydroxyphenethyl)urea as a tyrosinase inhibitor is limited in publicly available literature, the structural motif of a hydroxyphenyl group linked to a functional moiety is common among known tyrosinase inhibitors. This document provides a comprehensive overview of the application of a structurally related and potent tyrosinase inhibitor, 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB) , as a representative compound. These notes and protocols can serve as a guide for the investigation of (p-hydroxyphenethyl)urea and similar analogs.

Data Presentation: Tyrosinase Inhibitory Activity

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for HNB against mushroom tyrosinase, a common model enzyme used in screening studies. For comparison, the IC50 of kojic acid, a well-established tyrosinase inhibitor, is also included.

| Compound | IC50 (mM) | Source Enzyme |

| 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB) | 0.07 | Mushroom |

| Kojic Acid | 35.05 | Mushroom |

Table 1: In vitro tyrosinase inhibitory activity of HNB and Kojic Acid[1].

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

(p-hydroxyphenethyl)urea or its analog (e.g., HNB)

-

Kojic Acid (positive control)

-

Phosphate Buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

Prepare a series of dilutions of the test compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

-

Immediately measure the absorbance at 492 nm using a microplate reader.

-

Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Kinetic Analysis of Tyrosinase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed. This involves measuring the reaction rates at various substrate (L-DOPA) and inhibitor concentrations.

Procedure:

-

Follow the general procedure for the tyrosinase inhibition assay.

-

Use a range of L-DOPA concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

-

For each L-DOPA concentration, perform the assay with a range of inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the plot to determine the type of inhibition and the inhibition constant (Ki). For HNB, it was identified as a competitive inhibitor[1].

Cell-Based Melanin Content Assay

This assay evaluates the effect of the test compound on melanin production in a cell line, typically B16F10 mouse melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH)

-

Test compound

-

NaOH

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Centrifuge the cell lysate to pellet the melanin.

-

Dissolve the melanin pellet in NaOH by heating at 80°C.

-

Measure the absorbance of the dissolved melanin at 405 nm.

-

Determine the protein concentration of the cell lysate to normalize the melanin content.

-

The relative melanin content is expressed as a percentage of the control (α-MSH treated cells without the test compound).

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for in vitro tyrosinase inhibition assay.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of tyrosinase by HNB.

Signaling Pathway of Melanogenesis

Caption: Simplified melanogenesis signaling pathway and the point of inhibition.

References

Application Notes and Protocols for (p-hydroxyphenethyl)urea in Anti-inflammatory Response Assays

Audience: Researchers, scientists, and drug development professionals.